- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,

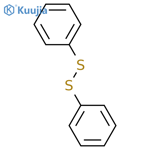

Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

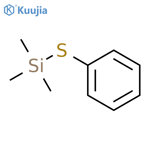

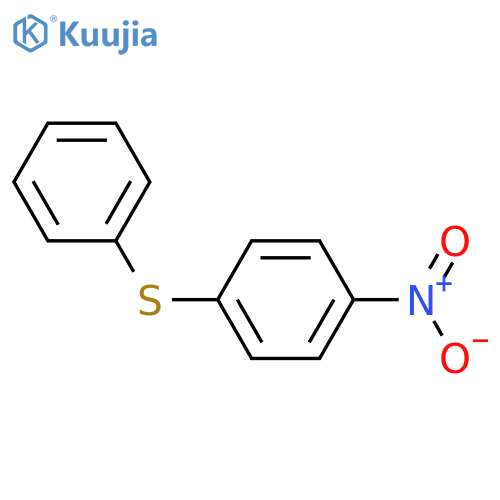

4-Nitrophenyl phenyl sulfide structure

Nome do Produto:4-Nitrophenyl phenyl sulfide

4-Nitrophenyl phenyl sulfide Propriedades químicas e físicas

Nomes e Identificadores

-

- 4-Nitrophenyl phenyl sulfide

- 4-Nitrodiphenyl Sulfide

- 1-nitro-4-phenylsulfanylbenzene

- 4-Nitrophenyl Phenyl

- 4-Nitrophenol phenyl sulphide

- 1-Nitro-4-(phenylthio)benzene (ACI)

- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)

- (4-Nitrophenyl)(phenyl)sulfane

- (4-Nitrophenyl)phenylsulphide

- 1-Nitro-4-phenylsulfanyl-benzene

- 4-(Phenylthio)nitrobenzene

- 4-Nitro-1-(phenylthio)benzene

- NSC 87341

- p-Nitrodiphenyl sulfide

- p-Nitrophenyl phenyl sulfide

- Phenyl 4-nitrophenyl sulfide

- Phenyl p-nitrophenyl sulfide

- AS-38165

- 1-Nitro-4-(phenylsulfanyl)benzene

- MFCD00024700

- 4-06-00-01694 (Beilstein Handbook Reference)

- NS00040443

- EINECS 213-462-5

- CCRIS 3887

- Benzene, 1-nitro-4-(phenylthio)-

- 952-97-6

- A6UNS7FMA7

- SCHEMBL268150

- 4-Nitrophenyl phenyl sulphide

- SULFIDE, p-NITROPHENYL PHENYL

- NSC87341

- NCIOpen2_005248

- Phenyl-p-nitrophenyl sulfide

- AKOS005216932

- Phenyl p-nitrophenylsulfide

- Benzene,1-nitro-4-(phenylthio)-

- DTXSID50241784

- 4-(Nitrophenyl) phenyl sulfide

- 4-NO2TE

- DB-057573

- CS-0204892

- 1-Nitro-4-(phenylthio)benzene

- NSC-87341

- DTXCID80164275

- UNII-A6UNS7FMA7

- 4-Nitrodiphenyl thioether

- BRN 1912782

- 4-Nitrophenyl phenyl sulfide, 97%

- STK697629

-

- MDL: MFCD00024700

- Inchi: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H

- Chave InChI: RJCBYBQJVXVVKB-UHFFFAOYSA-N

- SMILES: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

Propriedades Computadas

- Massa Exacta: 231.03500

- Massa monoisotópica: 231.035

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 0

- Contagem de Átomos Pesados: 16

- Contagem de Ligações Rotativas: 3

- Complexidade: 228

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Superfície polar topológica: 71.1A^2

- Carga de Superfície: 0

- XLogP3: nothing

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 1.2840 (rough estimate)

- Ponto de Fusão: 52-55 ºC

- Ponto de ebulição: 396.8°Cat760mmHg

- Ponto de Flash: 193.8°C

- Índice de Refracção: 1.5500 (estimate)

- PSA: 71.12000

- LogP: 4.26920

- Solubilidade: Not determined

4-Nitrophenyl phenyl sulfide Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: Irritant

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- WGK Alemanha:3

- Código da categoria de perigo: R36/37/38

- Instrução de Segurança: S26-S36

- RTECS:WQ5620000

-

Identificação dos materiais perigosos:

- Condição de armazenamento:Store at recommended temperature

- Frases de Risco:R36/37/38

4-Nitrophenyl phenyl sulfide Dados aduaneiros

- CÓDIGO SH:2930909090

- Dados aduaneiros:

China Customs Code:

2930909090Overview:

2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-Nitrophenyl phenyl sulfide Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931715-1g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 1g |

¥68.00 | 2022-09-01 | |

| Oakwood | 002980-1g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 1g |

$10.00 | 2024-07-19 | ||

| TRC | N504470-2500mg |

4-Nitrophenyl Phenyl Sulfide |

952-97-6 | 2500mg |

$155.00 | 2023-05-17 | ||

| Ambeed | A726707-100g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 100g |

$352.0 | 2025-03-05 | |

| Alichem | A019134628-100g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 95% | 100g |

$582.12 | 2023-08-31 | |

| TRC | N504470-2.5g |

4-Nitrophenyl Phenyl Sulfide |

952-97-6 | 2.5g |

$ 125.00 | 2022-06-03 | ||

| Ambeed | A726707-1g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 1g |

$14.0 | 2025-03-05 | |

| Fluorochem | 002980-1g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 97% | 1g |

£19.00 | 2022-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |

4-Nitrophenyl phenyl sulfide, 98% |

952-97-6 | 98% | 5g |

¥610.00 | 2023-02-14 | |

| abcr | AB118258-25 g |

4-Nitrophenyl phenyl sulfide, 98%; . |

952-97-6 | 98% | 25 g |

€216.00 | 2023-07-20 |

4-Nitrophenyl phenyl sulfide Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

Referência

- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C

Referência

- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C

Referência

- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C

Referência

- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

Referência

- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

Referência

- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,

Synthetic Routes 9

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C

Referência

- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C

Referência

- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26

Synthetic Routes 11

Condições de reacção

1.1 Solvents: Hexamethylphosphoramide

Referência

- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C

Referência

- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

Referência

- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

Synthetic Routes 14

Synthetic Routes 15

Condições de reacção

1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C

Referência

- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation, Catalysis Communications, 2016, 86, 108-112

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

Referência

- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C

Referência

- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

Synthetic Routes 18

Condições de reacção

1.1 Catalysts: Reline ; 1.5 h, 80 °C

Referência

- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650

Synthetic Routes 19

Condições de reacção

1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C

Referência

- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502

Synthetic Routes 20

4-Nitrophenyl phenyl sulfide Raw materials

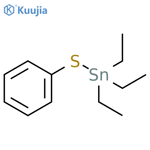

- Stannane,triethyl(phenylthio)-

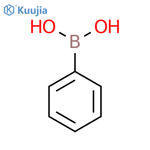

- Phenylboronic acid

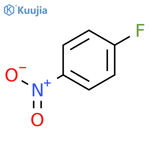

- 1-Fluoro-4-nitrobenzene

- Phenyl disulfide

- Phenylthiotrimethylsilane

- Chlorotriphenylstannane

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide Literatura Relacionada

-

1. 865. Solvation of ions. Part III. The SN2 reactivity of some group VI anions, pyridine, and alkyl halides in dipolar aprotic solventsA. J. Parker J. Chem. Soc. 1961 4398

-

2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639

-

3. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673

-

C. W. L. Bevan,J. Hirst J. Chem. Soc. 1956 254

-

Soumya Dutta,Amit Saha Org. Biomol. Chem. 2019 17 9360

952-97-6 (4-Nitrophenyl phenyl sulfide) Produtos relacionados

- 701-57-5(4-Nitrothioanisole)

- 2524-76-7(3-Nitrothioanisole)

- 101-59-7(4-Amino-4'-nitrodiphenyl sulfide)

- 1223-31-0(Bis(4-nitrophenyl) Sulfide)

- 2228231-42-1(tert-butyl N-2-(1H-pyrazol-4-yl)-5-(trifluoromethyl)phenylcarbamate)

- 1804680-89-4(2-(Chloromethyl)-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)

- 2228968-31-6(1,4-dimethyl-3-(prop-2-yn-1-yl)-1H-pyrazole)

- 1209580-54-0(5-Chloro-8-fluoro-4-{(2-methylpyrimidin-4-yl)methylamino}quinoline-3-carbonitrile)

- 1936241-12-1(1-methyl-1H-pyrrolo2,3-bpyridine-5-sulfonamide)

- 2034258-87-0(4-cyano-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]benzenesulfonamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:952-97-6)4-Nitrophenyl phenyl sulfide

Pureza:99%

Quantidade:100g

Preço ($):288.0